HS666 hydrochloride
Description
Contextualization within Kappa Opioid Receptor Ligand Discovery
The kappa opioid receptor (KOR) is a member of the G protein-coupled receptor (GPCR) superfamily and is widely distributed throughout the central and peripheral nervous systems. mdpi.com Its activation by endogenous ligands, such as dynorphins, or exogenous agonists is known to produce potent antinociceptive effects in various pain models. mdpi.com This has made the KOR a promising target for the development of novel pain medications, particularly those that could serve as alternatives to traditional mu-opioid receptor (MOR) agonists like morphine, which are associated with significant side effects including respiratory depression and abuse liability. nih.govresearchgate.net
HS666 hydrochloride is a selective KOR partial agonist that has garnered attention in the scientific community. nih.govglpbio.com It belongs to the diphenethylamine (B1265890) class of compounds and has been instrumental in exploring the therapeutic window of KOR-mediated analgesia. mdpi.comnih.gov Unlike traditional KOR agonists that often produce undesirable side effects such as dysphoria, sedation, and aversion, this compound has been shown to produce potent antinociception with a reduced liability for these aversive effects. nih.gov This favorable profile is attributed to its specific mechanism of action at the KOR. nih.gov
Significance of G Protein-Biased Agonism Paradigm in Opioid Pharmacology
The concept of G protein-biased agonism, also known as functional selectivity, represents a paradigm shift in GPCR pharmacology. annualreviews.organnualreviews.org It posits that a ligand can preferentially activate one intracellular signaling pathway over another. annualreviews.org In the context of opioid receptors, agonists typically trigger two main signaling cascades: the G protein-dependent pathway, which is largely associated with the desired analgesic effects, and the β-arrestin pathway, which has been implicated in the development of tolerance and some of the adverse effects of opioids. annualreviews.orgfrontiersin.org
The development of G protein-biased KOR agonists is a key strategy aimed at dissociating the therapeutic benefits of KOR activation from its limiting side effects. nih.govresearchgate.net By selectively activating the G protein signaling pathway while minimizing or avoiding the recruitment of β-arrestin, these ligands hold the promise of being safer and better-tolerated therapeutics. frontiersin.org this compound is a prime example of such a G protein-biased ligand. mdpi.comnih.gov In vitro studies have demonstrated that this compound potently stimulates G protein coupling at the KOR while exhibiting very weak partial agonism for β-arrestin2 recruitment. nih.gov This biased signaling profile is believed to be the molecular basis for its ability to induce analgesia with a reduced propensity for aversion. nih.govnih.gov
The table below summarizes the in vitro pharmacological properties of this compound compared to the reference KOR agonist U-69,593, illustrating its G protein bias.
| Compound | KOR Binding Affinity (Ki, nM) | G Protein Activation (EC50, nM) | β-arrestin2 Recruitment (Emax %) |
| HS666 | 5.90 nih.gov | 4.8 nih.gov | 24 nih.gov |
| U-69,593 | Not specified in this context | 2.6 nih.gov | 100 nih.gov |
Historical Development of Diphenethylamine-Based Kappa Opioid Receptor Ligands
The development of this compound is rooted in the systematic exploration of the diphenethylamine scaffold as a source of KOR ligands. nih.govmdpi.com This chemical class was initially investigated for other pharmacological activities. mdpi.com However, subsequent research revealed that certain diphenethylamine derivatives possessed affinity for opioid receptors, including the KOR. mdpi.com
The design strategy for this class of KOR ligands involved modifying various structural components of the diphenethylamine core. researchgate.netresearchgate.net Researchers systematically altered substituents on the aromatic rings and the nitrogen atom to optimize potency, selectivity, and functional activity at the KOR. mdpi.com This structure-activity relationship (SAR) exploration led to the identification of compounds with diverse pharmacological profiles, ranging from full agonists and partial agonists to antagonists. nih.gov
HS666, with its specific N-cyclopropylmethyl (CPM) substitution, emerged from this synthetic effort as a lead molecule. mdpi.com Its synthesis involves a multi-step process starting from the appropriate amine, which is then N-alkylated. researchgate.net The development of HS666 and its analogs, such as HS665, has provided valuable tools for probing the intricacies of KOR pharmacology and has advanced the understanding of how chemical structure dictates functional selectivity at this important receptor. mdpi.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-[cyclopropylmethyl(2-phenylethyl)amino]ethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17;/h1-8,15,19,22H,9-14,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAVTAYHWOYAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structure Activity Relationships Sar of Hs666 Hydrochloride and Analogues
Synthetic Methodologies for Diphenethylamine (B1265890) Scaffolds
The development of diphenethylamine derivatives as KOR ligands has been facilitated by versatile synthetic strategies that allow for systematic modifications of the core scaffold. These methodologies enable the exploration of how structural variations impact receptor binding, selectivity, and functional activity.
Established Synthetic Pathways for HS666 Hydrochloride
This compound, a selective KOR partial agonist, belongs to the diphenethylamine class. Its synthesis, along with related analogues like HS665, typically involves multi-step procedures starting from readily available precursors. A common approach for synthesizing 3-monohydroxy substituted diphenethylamines, which includes HS666, often begins with the preparation of an intermediate amine. For instance, a route described for HS665 involves the reaction of 3-hydroxyphenylacetic acid with 2-phenethylamine to form an amide. This amide is then reduced, typically using borane (B79455) (BH₃), to yield a secondary amine. Subsequent N-alkylation of this amine with an appropriate alkyl halide or tosylate introduces the desired N-substituent. For HS666, which features an N-cyclopropylmethyl (N-CPM) group, the final step would involve alkylation with cyclopropylmethyl bromide or a similar reagent. mdpi.comnih.gov
Another general synthetic strategy involves starting with a precursor amine, such as 23 (3-[2-(phenylethylamino)ethyl]phenol), and performing N-alkylation with various alkyl or allyl bromides or cyclobutyl tosylates to introduce diverse N-substituents. This method allows for the efficient synthesis of a library of 3-monohydroxy substituted diphenethylamines. acs.org
Alternative Synthetic Routes and Methodological Enhancements
The synthesis of diphenethylamines with different substitution patterns, such as 3,3′-dihydroxy derivatives, employs alternative starting materials and reaction sequences. These often involve N-alkylation of methoxy-substituted precursors followed by demethylation to reveal the hydroxyl groups. acs.org Furthermore, the introduction of halogen substituents, such as fluorine, at specific positions on the phenyl rings requires tailored synthetic approaches, often involving fluorinated building blocks or specific halogenation reactions during the synthesis. acs.org These methodological enhancements are integral to the systematic exploration of structure-activity relationships.
Structure-Activity Relationship Studies in Kappa Opioid Receptor Ligands
Structure-activity relationship (SAR) studies are fundamental to understanding how molecular modifications influence a compound's interaction with the KOR. For diphenethylamine derivatives, specific structural features have been identified as critical determinants of affinity, selectivity, and functional bias.
Influence of N-Substituents on Kappa Opioid Receptor Interaction and Functional Activity
The nature of the substituent attached to the nitrogen atom in diphenethylamine ligands significantly impacts their pharmacological profile at the KOR. Studies have shown that cyclic alkyl groups, particularly N-cyclopropylmethyl (N-CPM) and N-cyclobutylmethyl (N-CBM), are highly favorable for KOR interaction. These substituents generally lead to increased binding affinity and selectivity for the KOR compared to MOR and DOR, and can modulate agonist potency and efficacy.
HS665 , featuring an N-cyclobutylmethyl (N-CBM) group, is characterized as a highly selective and full agonist at the KOR. nih.gov
HS666 , with an N-cyclopropylmethyl (N-CPM) group, acts as a selective KOR partial agonist. nih.gov
Compared to simpler n-alkyl groups, N-CPM and N-CBM substitutions result in a significant increase in KOR receptor affinity and selectivity, as well as enhanced agonist potency and efficacy. nih.gov
Other bulky N-substituents such as N-cyclopentylmethyl (N-CPeM) and N-cyclohexylmethyl (N-CHM) have also been found to confer high KOR affinity and selectivity. nih.govacs.org
Table 1: Impact of N-Substituents on KOR Affinity and Functional Activity
| Compound/Analogue | N-Substituent | KOR Affinity (Ki, nM) | KOR Functional Activity (Efficacy at G protein, % Emax) | KOR Functional Activity (Efficacy at β-arrestin2, % Emax) | Selectivity (KOR/MOR Ratio) | Reference |
| HS665 | Cyclobutylmethyl (CBM) | 0.49 | Full agonist | 30–55% | ~1100:1 | nih.govnih.gov |
| HS666 | Cyclopropylmethyl (CPM) | 5.90 | Partial agonist (Emax ~24-50%) | 0–24% | ~140:1 | mdpi.comnih.govnih.govmdpi.com |
| Analogue (e.g., 19) | Cyclohexylmethyl (CHM) | Subnanomolar | Potent agonist | Not specified | High | acs.org |
| Analogue (e.g., 3) | Cyclopentylmethyl (CPeM) | Subnanomolar | Potent agonist | Not specified | High | nih.gov |
Note: Efficacy values are relative to a reference agonist (e.g., U69,593). Selectivity ratios are approximate based on provided Ki values.
Impact of Phenolic Hydroxyl Group Position on Ligand Properties
The position of the phenolic hydroxyl group on the diphenethylamine scaffold also plays a crucial role in determining KOR binding characteristics. SAR studies have indicated that the placement of this functional group influences affinity. Specifically, shifting the hydroxyl group from the meta (3-position) to the para (4-position) on one of the phenyl rings resulted in a reduction in KOR receptor binding affinity. This suggests that the 3-hydroxyl substitution is generally more favorable for high-affinity KOR interactions within this chemical series. HS666 and HS665 both feature a hydroxyl group at the 3-position of one of the phenyl rings. nih.gov
Effects of Halogen Substitution (e.g., Fluorine) on Affinity and Selectivity
The introduction of halogen atoms, particularly fluorine, onto the phenyl rings of diphenethylamine ligands can significantly enhance their pharmacological properties. Research has demonstrated that incorporating a fluorine atom, for instance at the 2-position of a phenyl ring, can markedly improve both KOR receptor affinity and selectivity.
When combined with favorable N-substituents like N-cyclobutylmethyl (CBM) or N-cyclohexylmethyl (CHM), a 2-fluoro substitution led to compounds with very high KOR affinities, often in the picomolar range. acs.org
One such fluorinated analogue (e.g., compound 19, with N-CHM and 2-fluoro substitution) was identified as the most selective ligand for the KOR over MOR and DOR within its series. acs.org
This enhancement in affinity and selectivity through halogenation underscores its importance in fine-tuning the pharmacological profile of diphenethylamine KOR ligands.
Design and Characterization of Novel Diphenethylamine Analogues Related to HS666
The development of novel diphenethylamine analogues, exemplified by compounds like HS665 and HS666, has been driven by the pursuit of potent and selective modulators of the kappa opioid receptor (KOP). These compounds serve as valuable scaffolds for exploring therapeutic interventions for conditions such as pain, mood disorders, and drug addiction, where the KOP receptor system plays a significant role mdpi.comresearchgate.netnih.govacs.orgacs.orgwikipedia.org. The design strategy for these analogues has primarily focused on systematically modifying specific structural elements of the diphenethylamine core to optimize receptor affinity, selectivity over other opioid receptors (mu and delta), and functional activity (agonist, partial agonist, or antagonist profiles).
Design Rationale and Structural Modifications
The initial research identified lead compounds with diphenethylamine structures that exhibited activity at the KOP receptor mdpi.comresearchgate.net. Subsequent efforts have centered on refining these structures through targeted modifications. Key areas of investigation include:
N-Substituent Variation: Altering the substituent on the amine nitrogen has been a primary strategy. The introduction of bulkier, lipophilic groups, such as cyclopropylmethyl (CPM), cyclobutylmethyl (CBM), cyclopentylmethyl (CPeM), and cyclohexylmethyl (CHM), has been shown to significantly enhance both KOP receptor affinity and selectivity compared to simpler N-alkyl substituents or earlier lead compounds mdpi.comresearchgate.netnih.govacs.org. For instance, the N-CBM substituted derivative HS665 demonstrated particularly high affinity and selectivity for the KOP receptor researchgate.netacs.org.
Aromatic Ring Substitution: Modifications to the phenyl rings have also been explored to fine-tune pharmacological properties.
Hydroxylation: The presence of hydroxyl groups, particularly at the 3-position of one phenyl ring, is a common feature. Further investigation into the impact of additional hydroxyl groups revealed that shifting a hydroxyl group from the 3'-position to the 4'-position on the second phenyl ring led to a decrease in KOP binding affinity and selectivity in certain N-substituted analogues mdpi.com.
Fluorination: Introducing a fluorine atom, specifically at the 2-position of a phenyl ring, has proven to be a highly effective strategy. Analogues incorporating a 2-fluoro substituent, especially when combined with a CBM or CHM N-substituent, have achieved extraordinary KOP receptor affinity, often in the picomolar range, and exceptional selectivity nih.govacs.org.
Structure-Activity Relationships (SAR)
The systematic exploration of these structural modifications has yielded significant structure-activity relationships (SAR) for the diphenethylamine scaffold targeting the KOP receptor. These findings highlight how specific structural changes translate into altered pharmacological profiles:
Enhanced Affinity and Selectivity: The combination of optimized N-substituents (e.g., CBM, CHM) and strategic aromatic substitutions (e.g., 2-fluoro, 3-hydroxy) has been critical in developing compounds with subnanomolar affinity and excellent selectivity for the KOP receptor over mu (MOR) and delta (DOR) opioid receptors researchgate.netnih.govacs.orgacs.org.
Functional Modulation: Beyond affinity and selectivity, these modifications also influence the receptor activation profile. For example, HS666 has been characterized as a potent partial agonist, demonstrating antinociceptive effects without inducing aversion wikipedia.orgunibo.it.
Synthesis and Characterization
The synthesis of these novel diphenethylamine analogues typically involves multi-step organic synthesis routes, employing standard chemical transformations to assemble the core structure and introduce the desired substituents. Characterization of the synthesized compounds is crucial for confirming their identity and purity. Common analytical techniques employed in such studies include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the detailed structure and confirming the presence and position of substituents.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, aiding in structural identification.
Infrared (IR) Spectroscopy: To identify functional groups present in the molecules.
Elemental Analysis: To verify the empirical formula and purity of the synthesized compounds.
Chromatographic Techniques (e.g., HPLC): For assessing purity and for use in radioligand binding assays.
These characterization methods, coupled with rigorous in vitro and in vivo pharmacological evaluations, provide a comprehensive understanding of the SAR and guide the design of next-generation KOP receptor ligands.
Data Table: Structure-Activity Relationships of Diphenethylamine Analogues Targeting KOP Receptor
| Analogue/Lead Compound | Key N-Substituent | Key Aromatic Substitution(s) | KOP Receptor Affinity (Ki, nM) | KOP Receptor Selectivity (vs. MOR/DOR) | Notes/Functional Profile |
| RU-24213 (1) | Varies | 3,3'-dihydroxy | Moderate | Moderate | Early lead compound mdpi.com |
| HS665 (4) | Cyclobutylmethyl (CBM) | 3-hydroxy | High (subnanomolar) | Excellent | Potent agonist researchgate.netacs.org |
| HS666 | Cyclopropylmethyl (CPM) | 3-hydroxy | High (5.90 nM) | Potent partial agonist | wikipedia.orgmedkoo.com |
| Analogue 19 | Cyclohexylmethyl (CHM) | 2-fluoro, 3-hydroxy | Picomolar range | Extraordinary | High affinity/selectivity nih.govacs.org |
| Analogue 18 | Cyclobutylmethyl (CBM) | 2-fluoro, 3-hydroxy | Picomolar range | Extraordinary | High affinity/selectivity nih.govacs.org |
| N-Benzyl analogue | Benzyl | 3-hydroxy | Similar to RU-24213 | Very high | nih.gov |
| N-CPeM analogue | Cyclopentylmethyl (CPeM) | 3-hydroxy | Increased | Increased | nih.govacs.org |
| N-CHM analogue | Cyclohexylmethyl (CHM) | 3-hydroxy | Increased | Increased | nih.govacs.org |
| 3',4'-dihydroxy analogue | Varies | 3,4'-dihydroxy | Decreased | Decreased | Shift from 3'-OH mdpi.com |
Molecular Pharmacology and Receptor Signaling of Hs666 Hydrochloride
Kappa Opioid Receptor Binding Affinity and Selectivity
The initial characterization of any potential drug candidate involves assessing its binding affinity and selectivity for its intended target receptor. For HS666, these studies have focused on its interaction with the classical opioid receptors—kappa (κ), mu (μ), and delta (δ)—as well as the related nociceptin/orphanin FQ peptide (NOP) receptor. nih.govnih.gov
HS666 hydrochloride demonstrates a high affinity for the human kappa opioid receptor. nih.gov Radioligand binding assays have quantitatively determined its binding affinity (Ki) to be 5.90 nM for the KOR. nih.gov This strong binding affinity underscores its potency at this specific receptor subtype.
A critical aspect of the pharmacological profile of HS666 is its high selectivity for the KOR over other opioid receptor subtypes. nih.gov Studies have shown that its affinity for the mu opioid receptor (MOR) is significantly lower, with a reported Ki of 826 nM. nih.gov This results in a selectivity ratio of approximately 140-fold in favor of the KOR over the MOR. nih.gov Its affinity for the delta opioid receptor (DOR) is even more negligible, with a Ki value greater than 10,000 nM, indicating a selectivity of over 1,700-fold for KOR versus DOR. nih.govnih.gov Furthermore, research indicates that HS666 shows no specific binding to the human NOP receptor. nih.gov This high selectivity is a key feature, as it minimizes the potential for off-target effects mediated by MOR and DOR.
Table 1: Opioid Receptor Binding Affinity and Selectivity of HS666
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (KOR/Other) |
| Kappa (KOR) | 5.90 nih.gov | - |
| Mu (MOR) | 826 nih.gov | ~140-fold nih.gov |
| Delta (DOR) | >10,000 nih.gov | >1700-fold nih.gov |
| Nociceptin (NOP) | No specific binding nih.gov | Not applicable |
Functional Agonism and G Protein Coupling
Beyond simple binding, the functional activity of a ligand—its ability to activate the receptor and initiate intracellular signaling—is paramount. Opioid receptors, including the KOR, are G protein-coupled receptors (GPCRs) that primarily signal by activating inhibitory G proteins (Gi/o). nih.govnih.gov
The functional activity of HS666 at the KOR has been evaluated using [³⁵S]GTPγS binding assays. This assay measures the ligand-promoted binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is a direct indicator of G protein activation. nih.gov Studies using this method have confirmed that this compound acts as an agonist at the KOR, stimulating G protein coupling. nih.govmdpi.com This G protein activation is the initial step in the signaling cascade that is believed to mediate the analgesic effects of KOR agonists. nih.gov
While HS666 activates G protein signaling, it does so with less maximal effect than full agonists. In [³⁵S]GTPγS binding assays, HS666 was identified as a partial agonist, exhibiting a maximal efficacy (Emax) of approximately 50% compared to the full agonist U69,593. mdpi.com This partial agonism is a defining characteristic of HS666. nih.govmdpi.comnih.gov Partial agonists can be advantageous as they may provide a ceiling effect, potentially reducing the incidence or severity of dose-limiting side effects while still producing a therapeutic response. mdpi.com Its partial agonist activity was further confirmed by its ability to partially inhibit the G-protein coupling stimulated by the full agonist U69,593. mdpi.com
Table 2: Functional Activity of HS666 at the Kappa Opioid Receptor
| Assay | Parameter | Result | Compound Type |
| [³⁵S]GTPγS Binding | Efficacy (Emax) | ~50% (vs. full agonist) mdpi.com | Partial Agonist nih.govmdpi.comnih.gov |
Biased Agonism at the Kappa Opioid Receptor
The concept of biased agonism, or functional selectivity, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.gov For KORs, the two primary pathways are the G protein-dependent pathway, associated with analgesia, and the β-arrestin2 recruitment pathway, which has been linked to adverse effects like aversion and dysphoria. nih.govnih.gov
HS666 has emerged as a G protein-biased KOR partial agonist. nih.govmdpi.com In vitro signaling assays have demonstrated a significant bias in favor of G protein signaling over the recruitment of β-arrestin2. nih.gov While HS666 potently activates G protein coupling, it is a very weak partial agonist for inducing the interaction between the KOR and β-arrestin2, with one study reporting an efficacy of only 24% in this pathway. nih.gov This signaling bias is believed to be responsible for its favorable in vivo profile, where it produces antinociception with a reduced liability for aversive effects. nih.govmdpi.com
A bias factor for HS666 was calculated to be 62, indicating a strong preference for activating G protein signaling over β-arrestin 2 recruitment when compared to the reference agonist U69,593. nih.gov This property distinguishes it from unbiased agonists like U50,488, which robustly activate both pathways. nih.gov
Table 3: Biased Agonism Profile of HS666
| Signaling Pathway | Activity | Implication |
| G Protein Coupling | Potent Partial Agonist nih.govmdpi.com | Associated with therapeutic effects (e.g., analgesia) nih.gov |
| β-Arrestin2 Recruitment | Very Weak Partial Agonist (24% efficacy) nih.gov | Reduced liability for adverse effects (e.g., aversion) nih.govmdpi.com |
| Bias Factor | 62 (favoring G Protein) nih.gov | Quantifies the preference for the G protein pathway |
Characterization of Differential Signaling Bias Towards G Protein Pathways
This compound demonstrates a strong qualitative and quantitative bias in favor of G protein signaling at the κ-opioid receptor. researchgate.net In vitro functional assays, such as those measuring [³⁵S]GTPγS binding, reveal that this compound acts as a potent partial agonist for G protein coupling. researchgate.net While its structural analog, HS665, acts as a full agonist for G protein activation, this compound exhibits significant but partial agonism in stimulating this canonical pathway. researchgate.net
This preferential activation of G protein signaling is a key feature of its molecular profile. The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize specific receptor conformations that preferentially engage one signaling pathway over another. biorxiv.orgnih.gov In the case of this compound, it selectively promotes the receptor conformation that leads to the activation of heterotrimeric G proteins. researchgate.net This G protein activation is the initial step in a cascade that is widely believed to be responsible for the therapeutic analgesic effects of κ-opioid receptor agonists. researchgate.netbiorxiv.orgmdpi.com The bias factor for HS666, a quantitative measure of this preference, was calculated to be 62 when compared to the reference agonist U69,593, underscoring its significant G protein signaling preference. researchgate.netannualreviews.org
| Compound | Receptor Target | G Protein Activation Efficacy (Relative to U69,593) | Functional Activity |
|---|---|---|---|
| This compound | Human κ-opioid receptor | Partial Agonist | Potent partial agonism for G protein coupling |
| HS665 | Human κ-opioid receptor | Full Agonist (90% intrinsic activity) | Potent and full κ agonism in G protein activation |
| U69,593 | Human κ-opioid receptor | Full Agonist (Reference) | Robust G protein coupling |
Analysis of Limited β-Arrestin2 Recruitment by this compound
A defining characteristic of this compound's signaling profile is its markedly limited ability to promote the recruitment of β-arrestin2 to the κ-opioid receptor. researchgate.net Following agonist binding and G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. nih.govnih.gov This β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a separate wave of G protein-independent signaling, which for κ-opioid receptors, has been linked to undesirable effects such as dysphoria and sedation. researchgate.netmdpi.combiorxiv.org
In vitro assays, such as the PathHunter β-arrestin2 assay, demonstrate that this compound is a very weak partial agonist for β-arrestin2 recruitment. researchgate.net It exhibits extremely low efficacy in this pathway, measured at only 24% of the efficacy of the unbiased reference agonist U69,593. researchgate.net Furthermore, this compound is significantly less potent in inducing interactions between β-arrestin2 and the κ-opioid receptor, showing an approximately sevenfold decrease in potency compared to U69,593. researchgate.net This weak engagement of the β-arrestin2 pathway is a critical component of its signaling bias. researchgate.net
| Compound | Receptor Target | β-Arrestin2 Recruitment Efficacy (Relative to U69,593) | β-Arrestin2 Recruitment Potency |
|---|---|---|---|
| This compound | Human κ-opioid receptor | 24% (Very Weak Partial Agonist) | ~7-fold less potent than U69,593 |
| HS665 | Human κ-opioid receptor | 55% (Partial Agonist) | ~7-fold less potent than U69,593 |
| U69,593 | Human κ-opioid receptor | 100% (Full Agonist - Reference) | Robust recruitment |
Theoretical Framework for Signaling Bias and Functional Outcomes
The concept of biased agonism provides a theoretical framework for designing ligands that separate the therapeutic actions of a receptor from its adverse effects. biorxiv.orgnih.gov For the κ-opioid receptor, there is increasing evidence that G protein-mediated signaling is primarily responsible for its analgesic properties, while the β-arrestin2 pathway is linked to its negative side effects, including dysphoria, sedation, and aversion. researchgate.netmdpi.combiorxiv.org Unbiased agonists, such as U50,488 and Salvinorin A, activate both pathways robustly and are known to produce these pronounced aversive effects. researchgate.net
From this theoretical standpoint, a G protein-biased κ-opioid receptor agonist would be predicted to produce robust antinociception with a reduced liability for the typical adverse effects associated with this receptor class. researchgate.netnih.gov The molecular pharmacology of this compound aligns perfectly with this predictive model. researchgate.net Its potent, albeit partial, agonism of the G protein pathway correlates with its observed analgesic efficacy. researchgate.netnih.gov Concurrently, its very weak ability to recruit β-arrestin2 is consistent with a functional profile that lacks the aversive and sedative properties seen with unbiased agonists. researchgate.netnih.gov Therefore, this compound serves as a key example supporting the hypothesis that biasing κ-opioid receptor signaling towards G protein coupling over β-arrestin2 recruitment can dissociate therapeutic benefits from unwanted effects. researchgate.netnih.gov
Preclinical Pharmacological Investigations of Hs666 Hydrochloride
In Vivo Pharmacological Characterization in Animal Models
Investigation of Central Kappa Opioid Receptor Engagement in Functional Responses
HS666 hydrochloride has been extensively investigated for its interaction with central kappa opioid receptors (KORs) and its subsequent functional effects, primarily concerning antinociception. Preclinical studies have characterized HS666 as a selective kappa opioid receptor partial agonist nih.govresearchgate.netchemrxiv.org. Its engagement with KORs has been assessed through in vivo experiments, often employing intracerebroventricular (i.c.v.) administration in rodent models to study its central effects nih.govresearchgate.net.
Research has established that HS666 possesses high affinity and selectivity for the KOR nih.govchemrxiv.orgresearchgate.net. Specifically, its binding affinity (Ki) for the KOR is reported as 5.90 nM, with an EC50 of 35 nM and an efficacy of 53.4% relative to the reference agonist U-69,593 chemrxiv.orgresearchgate.net. Functional assays have further revealed that HS666 exhibits a significant bias towards activating G protein signaling pathways over β-arrestin recruitment chemrxiv.orgfrontiersin.org. This bias is quantified by a bias factor of 62, in comparison to a normalized bias factor of 1 for U-69,593 chemrxiv.orgfrontiersin.org. The G protein-biased signaling profile of HS666 is hypothesized to contribute to a reduced liability for certain adverse effects, such as sedation and conditioned place aversion researchgate.netchemrxiv.orgfrontiersin.orgnih.gov.
In functional studies, HS666 has demonstrated potent, dose-dependent antinociceptive effects following central administration nih.govresearchgate.netresearchgate.net. These analgesic effects are mediated by the activation of KORs within the central nervous system nih.govresearchgate.net. Importantly, HS666 has been observed to have no impact on motor coordination at doses that elicit significant analgesic responses nih.gov.
Elucidation of Kappa Opioid Receptor Specificity in Observed Effects (e.g., using genetic knockout models)
The specificity of this compound's observed pharmacological effects for the kappa opioid receptor (KOR) has been rigorously confirmed through investigations employing genetic knockout models and pharmacological antagonism. Studies utilizing kappa opioid receptor gene-disrupted ('knockout') mice (κ-KO) have been instrumental in demonstrating that the antinociceptive activity of HS666 is indeed mediated by KORs nih.gov. When HS666 was administered to κ-KO mice, its antinociceptive effects were completely abolished, whereas these effects remained unaltered in mice lacking the mu opioid receptor (μ-KO) nih.gov. This comparative analysis in genetically modified animals provides definitive evidence that the functional outcomes observed with HS666 are contingent upon the presence and activity of KORs nih.gov.
Further substantiating its KOR specificity, pretreatment with the selective KOR antagonist nor-binaltorphimine (nor-BNI) was found to block the antiwrithing effects induced by HS666, thereby confirming a KOR-dependent mechanism of action mdpi.com. In terms of receptor selectivity, HS666 displays a pronounced affinity for the KOR, with considerably lower affinity for the mu (μ) and delta (δ) opioid receptors. Reported binding affinities for HS666 indicate approximately 5.90 nM for KOR, 826 nM for the μ receptor, and greater than 10,000 nM for the δ receptor nih.gov. This distinct pharmacological profile highlights HS666's high selectivity for the KOR over other classical opioid receptor subtypes nih.govchemrxiv.orgresearchgate.net.
Mechanistic Underpinnings of Differentiated Functional Profiles of Hs666 Hydrochloride
Dissociation of Antinociception from Pathways Associated with Negative Behavioral Outcomes
A key characteristic of HS666 hydrochloride is its ability to elicit potent antinociception without inducing the adverse effects commonly associated with KOR activation, such as aversion or motor impairment. This dissociation is directly attributed to its biased signaling profile.
Correlation of G Protein Bias with Beneficial Pharmacological Endpoints
This compound demonstrates a significant bias towards activating G protein signaling pathways at the kappa-opioid receptor. In vitro assays have quantified this bias, revealing a bias factor of 62 for HS666 when compared to the unbiased KOR agonist U69,593 (normalized to a bias factor of 1) nih.govfrontiersin.org. This pronounced G protein bias correlates directly with its capacity to produce robust antinociceptive effects. Studies have shown that this compound mediates dose-dependent antinociception in mouse models of acute thermal nociception, activating central KORs to suppress pain signaling nih.govmdpi.comresearchgate.netnih.govacs.org. Unlike unbiased KOR agonists that often induce aversion, HS666's G protein-biased signaling is predictive of its potent antinociception without the typical aversive actions nih.govresearchgate.netnih.gov.
Relationship Between Low β-Arrestin2 Efficacy and Reduced Liability for Undesired Effects
The reduced liability for negative behavioral outcomes observed with this compound is strongly linked to its minimal recruitment of β-arrestin2. In functional assays, HS666 exhibits very low efficacy in promoting β-arrestin2 recruitment to the KOR, with reported efficacies ranging from 0% to 24% compared to maximal activation nih.govmdpi.comresearchgate.netnih.gov. This contrasts with unbiased agonists that robustly engage β-arrestin2. The limited β-arrestin2 engagement by HS666 is associated with the absence of conditioned place aversion (CPA) and reduced sedation or motor impairment, effects often mediated by β-arrestin2 pathways in KOR signaling nih.govmdpi.comresearchgate.netnih.govfrontiersin.orgelifesciences.org. For instance, HS666 did not induce CPA or alter locomotor activity in preclinical models, a profile that distinguishes it from aversive KOR agonists nih.govmdpi.comresearchgate.netnih.gov.
Molecular Basis of Biased Signaling
The biased signaling of this compound arises from specific interactions between the ligand and its receptor, the kappa-opioid receptor, which steer the receptor's conformational dynamics to favor certain downstream signaling cascades.
Ligand-Receptor Conformational Dynamics Driving Selective Pathway Activation
This compound is a diphenethylamine (B1265890) derivative that binds to the KOR with high affinity (Ki value of 5.9 nM) axonmedchem.comacs.org. The mechanism underlying its biased signaling involves specific ligand-receptor interactions that stabilize conformations of the KOR that preferentially couple to G proteins. While detailed molecular dynamics studies specifically for HS666-KOR interactions are not extensively detailed in the provided literature, the principle of biased agonism posits that different ligand-induced conformational states of a receptor can differentially engage downstream effectors biorxiv.orgnih.govnih.gov. The observed differential activation of G protein coupling versus β-arrestin2 recruitment by HS666 suggests that its binding to the KOR orthosteric site induces a conformational ensemble that favors G protein activation, thereby mediating its antinociceptive effects while downregulating pathways linked to adverse outcomes.
High-Throughput Phosphoproteomic Analyses in Preclinical Models
High-throughput phosphoproteomic analyses have been instrumental in elucidating the downstream signaling events modulated by this compound and correlating these with its behavioral profile.
Identification of Signaling Pathways Modulated by this compound
A significant study employing high-throughput phosphoproteomic analysis in mouse brain regions treated with various KOR agonists, including HS666, provided crucial insights into the molecular underpinnings of KOR-mediated behaviors frontiersin.orgmdpi.comfrontiersin.org. This analysis revealed that HS666, as a G protein-biased agonist, did not activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway at effective doses. In contrast, aversive KOR agonists like U50,488 and HS665 were found to activate mTOR signaling in parallel with inducing aversion mdpi.comrockefeller.edu. This finding suggests that mTOR signaling may play a role in mediating the aversive effects of KOR activation, and HS666's lack of mTOR activation contributes to its non-aversive profile mdpi.comrockefeller.edu. These phosphoproteomic findings help identify specific signaling cascades, such as mTOR, that are differentially modulated by biased KOR agonists and correlate with distinct behavioral outcomes.
Comparative Phosphoproteomic Profiles of Biased Versus Unbiased Kappa Opioid Receptor Agonists
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a significant role in modulating pain, mood, and reward pathways rockefeller.edu. Activation of the KOR can lead to both therapeutic effects, such as analgesia, and undesirable side effects, including dysphoria, sedation, and psychotomimesis researchgate.netnih.gov. The phenomenon of biased agonism, where a ligand preferentially activates specific downstream signaling pathways over others, offers a promising strategy to dissociate beneficial effects from adverse ones researchgate.netfrontiersin.org. Phosphoproteomics, a high-throughput technique that globally analyzes protein phosphorylation, is instrumental in elucidating the differential signaling cascades activated by biased versus unbiased KOR agonists, thereby revealing the mechanistic underpinnings of their distinct functional profiles frontiersin.orgfrontiersin.org.
This compound: A Case Study in Biased KOR Agonism
This compound is a diphenethylamine derivative that has been characterized as a selective KOR partial agonist axonmedchem.comnih.govresearchgate.net. It exhibits high affinity and selectivity for the KOR, with a Ki value of 5.9 nM axonmedchem.comresearchgate.net. Notably, this compound demonstrates a significant bias towards G protein signaling over β-arrestin2 recruitment, with an efficacy in β-arrestin2 signaling reported to be very weak or negligible (0-24% of the reference agonist U69,593) nih.govresearchgate.netmdpi.com. This G protein-biased signaling profile is associated with potent antinociception and a reduced liability for aversive effects, such as conditioned place aversion (CPA), compared to unbiased KOR agonists nih.govnih.govnih.gov.
Phosphoproteomic Profiling Methodology
Studies investigating biased agonism at the KOR often employ mass spectrometry-based phosphoproteomic approaches to identify global changes in protein phosphorylation patterns following receptor activation. These techniques allow for the comprehensive analysis of thousands of proteins, identifying specific sites of phosphorylation that are modulated by different agonists. By comparing the phosphoproteomic profiles elicited by this compound with those induced by an unbiased KOR agonist, researchers can pinpoint the signaling pathways that are differentially engaged, providing critical insights into the molecular basis of functional selectivity. A notable study by Liu et al. (2018) utilized such methods to compare the phosphoproteome of various brain regions after treatment with KOR agonists, including HS666 and the unbiased agonist U50,488H frontiersin.orgfrontiersin.org.
Comparative Analysis of Phosphoproteomic Signatures
Comparative phosphoproteomic studies have revealed distinct signaling signatures associated with biased versus unbiased KOR activation. In a study comparing this compound (a G protein-biased agonist) with the unbiased agonist U50,488H and other arrestin-recruiting agonists (U50,488, HS665, RB-64), significant differences in protein phosphorylation were observed frontiersin.orgfrontiersin.orgnih.gov. Specifically, HS666, along with another G protein-biased agonist, 6′-GNTI, did not activate mechanistic target of rapamycin (mTOR) signaling, a pathway implicated in mediating aversion caused by KOR agonists frontiersin.orgmdpi.comnih.gov. In contrast, arrestin-recruiting agonists like U50,488 and HS665 were found to activate mTOR signaling frontiersin.orgnih.gov.
Furthermore, HS666 and 6′-GNTI exhibited unique modulation of protein phosphorylation relative to more efficacious β-arrestin2 recruiters frontiersin.org. While specific detailed quantitative phosphoproteomic data for HS666 versus an unbiased agonist in a comparative table format is not directly detailed in the provided search snippets, the general findings indicate differential activation of key cellular pathways. For instance, activation of the KOR by G protein-biased agonists like HS666 is associated with Gαi-protein-mediated mechanisms leading to ERK phosphorylation (early phase) and potentially Akt phosphorylation, which are linked to analgesia frontiersin.orgfrontiersin.org. Unbiased agonists, through β-arrestin recruitment, can also engage late-phase ERK activation and p38 MAPK signaling, pathways often associated with adverse effects like CPA frontiersin.orgnih.gov.
Data Table 1: Differential Pathway Activation in Response to Biased vs. Unbiased KOR Agonism
| Pathway / Target | This compound (G Protein-Biased) | Unbiased KOR Agonist (e.g., U50,488H) | Functional Implication of Differential Activation |
| mTOR Signaling | Not Activated | Activated | Reduced aversion frontiersin.orgmdpi.comnih.gov |
| ERK Phosphorylation | Early phase activation (Gαi-mediated) | Late phase activation (β-arrestin-mediated) | Analgesia vs. potential adverse effects frontiersin.orgfrontiersin.org |
| Akt Phosphorylation | Observed (Gαi-mediated) | Not explicitly detailed | Cell survival, signaling modulation frontiersin.orgfrontiersin.org |
| p38 MAPK Signaling | Not Activated | Activated (via β-arrestin) | Associated with aversion frontiersin.orgnih.gov |
Interpretation and Functional Implications
The observed differences in phosphoproteomic profiles underscore the concept of functional selectivity at the KOR. This compound's bias towards G protein signaling, as evidenced by its lack of mTOR activation and engagement of early-phase ERK phosphorylation, correlates with its potent antinociceptive effects and reduced propensity to induce aversive behaviors like CPA nih.govfrontiersin.orgnih.govnih.gov. In contrast, unbiased agonists that recruit β-arrestin2 and activate pathways such as late-phase ERK and p38 MAPK are more likely to elicit these undesirable side effects frontiersin.orgnih.gov. Understanding these distinct phosphorylation patterns provides a molecular basis for developing safer KOR-targeted therapeutics, where specific signaling pathways can be selectively modulated to maximize therapeutic benefit while minimizing adverse consequences.
Compound List:
this compound
U50,488H (Unbiased KOR Agonist)
HS665 (KOR agonist, also shows bias)
RB-64 (KOR agonist, also shows bias)
6′-GNTI (G protein-biased KOR agonist)
U69,593 (Reference KOR agonist)
Comparative Pharmacological Landscape of Kappa Opioid Receptor Ligands
Comparison of HS666 Hydrochloride with Full Kappa Opioid Receptor Agonists
This compound exhibits key differences in efficacy, signaling, and behavioral outcomes when contrasted with classical, relatively unbiased full KOR agonists like U50,488 and the related full agonist HS665.
This compound is characterized as a partial agonist at the KOR, while HS665 is a full agonist. Both compounds demonstrate potent antinociceptive effects in preclinical models, with HS666 and HS665 showing comparable potencies in assays such as the warm-water tail-withdrawal test nih.govmdpi.comfrontiersin.orgresearchgate.net. For instance, in the warm-water tail-withdrawal assay, HS666 had an ED50 of 6.02 nmol, and HS665 had an ED50 of 3.74 nmol following intracerebroventricular (i.c.v.) administration mdpi.com. U50,488, a well-established KOR agonist, serves as a reference compound, often described as relatively unbiased frontiersin.org.
| Compound | Receptor Target | Agonist Type | KOR Affinity (nM) | KOR Selectivity (vs. MOR) | Antinociceptive Potency (ED50, nmol, i.c.v.) |
| This compound | KOR | Partial | 5.90 | High | 6.02 mdpi.com |
| HS665 | KOR | Full | 0.49 | High | 3.74 mdpi.com |
| U50,488 | KOR | Full | (Reference) | (Reference) | (Reference) |
Note: Affinity and selectivity data for U50,488 are not directly comparable in the provided snippets for HS666 and HS665, but it is established as a reference compound nih.govfrontiersin.org.
A key distinction lies in the signaling bias. This compound is identified as a G protein-biased partial agonist, exhibiting low efficacy in recruiting β-arrestin2 to the KOR nih.govmdpi.comresearchgate.netmdpi.com. In contrast, HS665, while also showing some G protein bias, is a full agonist for G protein activation and a partial agonist for β-arrestin2 recruitment nih.govmdpi.com. U50,488, conversely, is considered a relatively unbiased agonist, robustly stimulating both G protein signaling and β-arrestin recruitment frontiersin.org. For example, HS666 demonstrates an efficacy of 24% for β-arrestin2 recruitment compared to U69,593, whereas HS665 shows higher efficacy in this pathway mdpi.comresearchgate.net.
| Compound | G Protein Signaling | β-Arrestin2 Recruitment | Signaling Bias Description |
| This compound | Partial Agonist | Very Weak Partial Agonist / Low Efficacy | G protein-biased |
| HS665 | Full Agonist | Partial Agonist | G protein-biased |
| U50,488 | Full Agonist | Full Agonist | Relatively Unbiased |
| U69,593 | Full Agonist | Full Agonist | Unbiased (Reference) |
The differential signaling profiles of these ligands translate into distinct behavioral outcomes in preclinical studies. This compound produces potent antinociception without inducing aversive effects nih.govresearchgate.net. This is in contrast to HS665, which also mediates antinociception but is associated with aversive effects nih.gov. U50,488, as a less biased agonist, can lead to aversion and motor incoordination frontiersin.orgmdpi.commdpi.comfrontiersin.org. Importantly, at doses that elicit analgesic effects, neither HS665 nor HS666 have been observed to impair motor coordination in assays like the rotarod test nih.govfrontiersin.org.
| Compound | Antinociception | Aversion | Motor Coordination |
| This compound | Present | Absent | Not Affected |
| HS665 | Present | Present | Not Affected |
| U50,488 | Present | Present | Impaired |
Comparison of this compound with Other G Protein-Biased Kappa Opioid Receptor Ligands
This compound's G protein-biased profile places it alongside other compounds designed to selectively engage G protein signaling pathways at the KOR. These include nalfurafine, RB-64, 6'GNTI, and triazole 1.1, each with unique structural features and varying degrees of bias.
Role of Chemical Scaffold Diversity in Kappa Opioid Receptor Ligand Design
The development of selective and efficacious KOR ligands has been greatly advanced by the exploration of a wide array of chemical scaffolds. This diversity allows researchers to fine-tune critical pharmacological properties such as receptor affinity, selectivity across opioid receptor subtypes (mu, delta, and kappa), and, crucially, the pattern of downstream signaling frontiersin.orgmdpi.comnih.govnih.govnih.gov. By modifying core chemical structures, scientists can influence how a ligand interacts with the KOR and subsequently engages different signaling cascades, such as G protein activation versus β-arrestin recruitment nih.govmdpi.comnih.govmdpi.comresearchgate.net. This structure-activity relationship (SAR) driven approach has been instrumental in identifying compounds that exhibit biased signaling profiles, offering a promising avenue for developing safer KOR-targeted therapeutics frontiersin.orgmdpi.comnih.govnih.gov.
Diphenethylamine (B1265890) Derivatives as a Promising Class of Biased Agonists
Among the various chemical series investigated, diphenethylamine derivatives have emerged as a particularly fruitful class for developing selective KOR ligands with biased signaling properties frontiersin.orgmdpi.comnih.govnih.govmdpi.comresearchgate.netunibo.it. Building upon earlier research, compounds like HS665 and HS666 were synthesized and characterized, demonstrating high affinity and selectivity for the KOR mdpi.commdpi.comresearchgate.net. These diphenethylamine derivatives have been pivotal in illustrating the concept of biased agonism at the KOR.
Translational Research Perspectives and Future Directions for Hs666 Hydrochloride Research
Potential of HS666 Hydrochloride as a Research Tool for Kappa Opioid Receptor Biology
This compound is a highly selective partial agonist for the kappa opioid receptor (KOR), characterized by a strong bias towards activating G protein-mediated signaling pathways while exhibiting minimal efficacy in recruiting β-arrestin2 nih.govresearchgate.netchemrxiv.org. This functional selectivity makes HS666 a valuable pharmacological tool for dissecting the distinct roles of KOR-mediated G protein versus β-arrestin signaling in various physiological and behavioral processes. Researchers can utilize HS666 to probe the specific downstream effects of G protein activation at the KOR, independent of significant β-arrestin2 engagement, thereby elucidating the complex signaling networks governed by this receptor nih.govuibk.ac.at. Its well-defined affinity (Ki = 5.9 nM for KOR) and selectivity over mu (Ki = 826 nM) and delta opioid receptors (Ki > 10,000 nM) further enhance its utility as a precise research probe nih.gov. Studies have indicated that HS666, unlike some other KOR ligands, does not activate mechanistic target of rapamycin (B549165) (mTOR) signaling in the striatum, a pathway often engaged by arrestin-recruiting agonists frontiersin.org. This characteristic further solidifies its utility in understanding signaling pathway specificity.
Advancements in Analgesic Drug Discovery Based on the Biased Agonism Paradigm
The development of this compound represents a significant advancement in analgesic drug discovery, particularly through the application of the biased agonism paradigm nih.govfrontiersin.orgresearchgate.netunibo.it. Traditional KOR agonists, while potent analgesics, often elicit dose-limiting side effects such as dysphoria, sedation, and psychotomimetic effects, largely attributed to their balanced activation of both G protein and β-arrestin signaling pathways nih.govresearchgate.netunibo.itfrontiersin.org. HS666, however, demonstrates potent antinociceptive effects, as evidenced in preclinical models like the warm-water tail withdrawal assay, mediated specifically by the KOR nih.govchemrxiv.orgresearchgate.netmdpi.com. Crucially, its biased signaling profile, favoring G protein activation with very low β-arrestin2 recruitment (approximately 24% efficacy) nih.govmdpi.com, correlates with a marked reduction in these undesirable side effects. Studies have shown that HS666 does not induce conditioned place aversion (CPA), a common behavioral correlate for dysphoria, nor does it impair motor coordination at analgesic doses nih.govchemrxiv.orgresearchgate.net. This dissociation of analgesic efficacy from aversive liabilities positions HS666 and similar G protein-biased KOR agonists as promising candidates for the development of safer and more effective pain therapeutics, offering a potential alternative to MOR agonists with their associated risks of abuse and respiratory depression nih.govfrontiersin.orgunibo.itmdpi.comnih.govumaryland.edu.
Table 1: Pharmacological Profile of this compound in Relation to Kappa Opioid Receptor Signaling
| Parameter | This compound | Reference Compound (e.g., U69,593) |
| Receptor Selectivity | ||
| Kappa Opioid Receptor (KOR) | High affinity, Partial agonist | Full agonist |
| Kappa Opioid Receptor (KOR) Ki | 5.9 nM nih.govchemrxiv.org | (Reference) |
| Mu Opioid Receptor (MOR) Ki | 826 nM nih.gov | (Reference) |
| Delta Opioid Receptor (DOR) Ki | >10,000 nM nih.gov | (Reference) |
| Signaling Bias | ||
| G Protein Activation Bias Factor | ~62 researchgate.netchemrxiv.orgmdpi.com | 1 (normalized) researchgate.net |
| β-arrestin2 Recruitment Efficacy | ~24% nih.govmdpi.com (very weak partial agonist) | (Reference) |
| In Vivo Efficacy | ||
| Antinociception (Thermal) | Potent, dose-dependent nih.govchemrxiv.orgresearchgate.netmdpi.com | Potent |
| Conditioned Place Aversion (CPA) | Absent nih.govchemrxiv.orgresearchgate.net | Present nih.gov |
| Motor Coordination (Rotorod) | No impairment at analgesic doses nih.govchemrxiv.orgresearchgate.net | Impaired nih.gov |
Table 2: Comparative Preclinical Behavioral Effects of HS666 and HS665
| Parameter | This compound | HS665 |
| Receptor Activity | KOR Partial Agonist | KOR Full Agonist |
| KOR Ki | 5.9 nM nih.govchemrxiv.org | 0.49 nM nih.govchemrxiv.org |
| G Protein Bias Factor | ~62 researchgate.netchemrxiv.orgmdpi.com | ~389 researchgate.netchemrxiv.org |
| β-arrestin2 Recruitment Efficacy | ~24% nih.govmdpi.com | 30-55% mdpi.com (partial agonist) |
| In Vivo Effects | ||
| Antinociception | Potent, dose-dependent nih.govchemrxiv.orgresearchgate.netmdpi.com | Potent, dose-dependent nih.govresearchgate.netchemrxiv.orgresearchgate.netfrontiersin.orgmdpi.comfrontiersin.org |
| Conditioned Place Aversion (CPA) | Absent nih.govchemrxiv.orgresearchgate.net | Present nih.govchemrxiv.org |
| Motor Coordination (Rotorod) | No impairment at analgesic doses nih.govchemrxiv.orgresearchgate.net | Impaired at analgesic doses nih.govchemrxiv.orgresearchgate.net |
Unanswered Questions and Emerging Research Avenues for this compound in Preclinical Science
Despite the promising preclinical profile of this compound, several questions and research avenues remain open for further investigation. While its G protein bias is well-established, the precise downstream signaling cascades activated by this bias, and how they specifically confer antinociception while mitigating adverse effects, warrant deeper exploration frontiersin.orgfrontiersin.org. Understanding the molecular mechanisms that underpin this functional selectivity could inform the design of next-generation KOR ligands with even greater therapeutic precision. Furthermore, the full spectrum of HS666's therapeutic potential beyond analgesia, considering the KOR's involvement in other conditions like pruritus, mood disorders, and addiction, remains to be fully elucidated frontiersin.orgmdpi.commdpi.com. Preclinical studies comparing HS666's profile with other G protein-biased KOR agonists, such as HS665, RB-64, and 6′GNTI, are essential for establishing optimal therapeutic windows and identifying key structural features that dictate efficacy and safety frontiersin.orgmdpi.comelifesciences.org. Investigating the long-term effects and potential for tolerance or dependence, even with biased signaling, is also critical for its translational development. Ultimately, bridging the gap between these preclinical findings and successful clinical translation will require rigorous evaluation in human studies to confirm its safety and efficacy in treating various pain conditions and potentially other KOR-mediated pathologies unibo.itmdpi.comumaryland.edu.
Compound List:
this compound
HS665
U50,488
U69,593
Salvinorin A
RB-64
6′GNTI
Collybolide
MP1104
(R)-TRV130
PZM21
Q & A
Q. What is the mechanism of action of HS666 hydrochloride as a κ-opioid receptor (KOR) ligand?
this compound acts as a selective KOR partial agonist with a binding affinity (Ki) of 5.9 nM. It preferentially activates G-protein signaling over β-arrestin pathways, reducing side effects like aversion or dysphoria. Methodologically, its mechanism is confirmed via [35S]GTPγS binding assays in CHO-hKOR cells, where HS666 partially activates G-proteins (EC50 = 0.8 nM, 67% efficacy relative to full agonists) .
| Parameter | Value | Reference |
|---|---|---|
| Ki (KOR binding) | 5.9 nM | |
| EC50 (G-protein) | 0.8 nM | |
| Efficacy (G-protein) | 67% of U69,593 response |
Q. What in vivo models are appropriate for evaluating HS666's antinociceptive and antiepileptic effects?
- Acute Pain/Antinociception : Intracerebroventricular (i.c.v.) administration in mice, using thermal or mechanical pain assays (e.g., tail-flick test).
- Epilepsy :
- PTZ-induced acute seizures : HS666 (0.3–10 mg/kg, i.p.) increases seizure threshold dose-dependently.
- Kainic acid (KA)-induced refractory mTLE : Reduces seizure frequency and severity .
- Mechanistic Validation : Pretreatment with KOR antagonists (e.g., nor-binaltorphimine) reverses effects, confirming KOR-specific activity .
Q. What functional assays confirm HS666's partial agonism at KOR?
Use [35S]GTPγS binding assays in CHO-hKOR cell membranes:
- HS666 produces submaximal G-protein activation (67% of U69,593) .
- Co-incubation with full agonists (e.g., U69,593) demonstrates partial inhibition of signaling .
- β-arrestin recruitment assays (e.g., Tango® assay) show minimal activity, confirming biased signaling .
Advanced Research Questions
Q. How do structural modifications of diphenethylamine derivatives influence HS666's KOR selectivity and efficacy?
Structure-activity relationship (SAR) studies highlight the role of N-substituents:
- N-CPM (cyclopropylmethyl) group : Enhances KOR affinity (Ki < 1 nM) and selectivity (>100-fold over μ/δ-opioid receptors) .
- Phenolic hydroxyl position : 3-hydroxy substitution (as in HS666) maximizes affinity; shifting to 4-hydroxy reduces efficacy .
| Derivative | N-Substituent | Ki (KOR) | Selectivity (KOR vs. μ/δ) | Functional Activity |
|---|---|---|---|---|
| HS666 | CPM | 5.9 nM | >100-fold | Partial agonist |
| HS665 | CBM | 2.1 nM | >150-fold | Full agonist |
| 28 (4-OH) | CBM | 48 nM | 10-fold | Partial agonist |
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for HS666?
- Pharmacokinetics : Assess bioavailability via LC-MS/MS to confirm CNS penetration. HS666's hydrophilicity (logP = 2.1) may limit brain uptake, requiring dose optimization .
- Functional Selectivity : Use biased agonism metrics (Δlog(τ/KA)) to compare G-protein vs. β-arrestin signaling in vitro. HS666’s bias toward G-proteins explains reduced aversion in vivo despite high affinity .
- Model Selection : Validate in disease-relevant models (e.g., KA-induced mTLE) to align in vitro targets with therapeutic outcomes .
Q. Can HS666 be combined with other antiepileptic drugs (AEDs) without adverse interactions?
Preclinical combination studies in KA-induced mTLE models suggest:
- Synergy with Sodium Valproate : HS666 (3 mg/kg) + valproate (150 mg/kg) reduces seizure burden by 80% (vs. 50% monotherapy).
- Safety Screening : Monitor motor coordination (rotarod test) and affective behavior (CPA paradigm) to exclude sedation or aversion .
- PK/PD Modeling : Use population pharmacokinetics to adjust dosing regimens for additive effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
